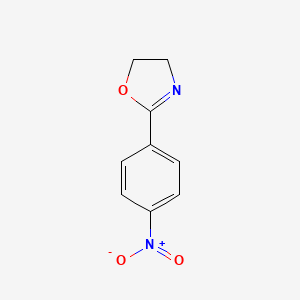

2-(4-Nitrophenyl)-4,5-dihydro-1,3-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-11(13)8-3-1-7(2-4-8)9-10-5-6-14-9/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQNFLWWBYWJGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288155 | |

| Record name | 2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7465-63-6 | |

| Record name | MLS000737294 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Nitrophenyl 4,5 Dihydro 1,3 Oxazole and Substituted Analogues

Direct Cyclization Approaches

Direct cyclization methods are among the most common strategies for forming the oxazoline (B21484) ring. These typically involve the condensation of a β-amino alcohol with a carboxylic acid or its derivatives, followed by ring closure.

Lewis Acid-Mediated Ring-Closure Reactions

Lewis acids are frequently employed to facilitate the cyclization process by activating the carbonyl group of the carboxylic acid derivative, making it more susceptible to nucleophilic attack by the hydroxyl group of the amino alcohol.

Zinc Chloride-Promoted Cyclization Pathways

Zinc chloride (ZnCl₂) is a versatile and effective Lewis acid catalyst used in various organic transformations, including the synthesis of oxazolines. acs.orgnih.gov It can promote the intramolecular hetero-Diels-Alder reaction of certain substrates to form complex heterocyclic systems. nih.gov In the context of oxazoline synthesis, ZnCl₂ can be used to catalyze the cyclization of N-acyl-β-amino alcohols. The reaction proceeds through the coordination of the zinc ion to the carbonyl oxygen of the amide, which enhances the electrophilicity of the carbonyl carbon. This is followed by an intramolecular nucleophilic attack from the hydroxyl group, leading to a tetrahedral intermediate that subsequently eliminates water to form the dihydro-oxazole ring. While direct synthesis of 2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole using this specific method is not extensively detailed, the principle is well-established for related structures. For example, ZnCl₂ in combination with acetic anhydride (B1165640) has been used to form acetylated oxazolines from 2-acylamino-2-deoxyaldoses. acs.org

Trimethylsilyl Trifluoromethanesulfonate (B1224126) Catalysis in Dihydro-Oxazoline Formation

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a potent Lewis acid catalyst known for its ability to promote a wide range of organic reactions under mild conditions. chemicalbook.comrsc.org Its applications include the synthesis of various heterocyclic compounds, such as imidazoles and quinazolines. nih.govrsc.org TMSOTf is particularly effective in activating carbonyl and nitrile groups for nucleophilic attack. chemicalbook.com

In the formation of dihydro-oxazolines, TMSOTf can catalyze the reaction between a β-amino alcohol and a nitrile (e.g., 4-nitrobenzonitrile). The proposed mechanism involves the activation of the nitrile by TMSOTf, facilitating the addition of the amino alcohol. The resulting intermediate then undergoes intramolecular cyclization to yield the desired this compound. This catalytic approach is valued for its efficiency and applicability to a broad scope of substrates. rsc.orgresearchgate.net

| Catalyst | Reactants | Key Features |

| ZnCl₂ | N-acyl-β-amino alcohol | Effective Lewis acid, promotes cyclization via carbonyl activation. acs.orgnih.gov |

| TMSOTf | β-amino alcohol, Nitrile | Potent Lewis acid, mild reaction conditions, activates nitrile group. chemicalbook.comrsc.org |

Staudinger/Aza-Wittig Cyclization Sequences for Nitrophenyl Oxazolines

The Staudinger/aza-Wittig reaction sequence is a powerful and mild method for the synthesis of nitrogen-containing heterocycles, including oxazolines. nih.gov This two-step process begins with the Staudinger reaction, where an organic azide (B81097) reacts with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane. chem-station.com This is followed by the intramolecular aza-Wittig reaction, where the iminophosphorane reacts with a carbonyl group within the same molecule (e.g., an ester) to form a carbon-nitrogen double bond, resulting in ring closure. scispace.comresearchgate.net

Reaction Scheme: Staudinger/Aza-Wittig Cyclization

Step 1: Staudinger Reaction R-N₃ + PPh₃ → R-N=PPh₃ + N₂ (Azido ester) + (Triphenylphosphine) → (Iminophosphorane)

Step 2: Intramolecular Aza-Wittig Reaction R-N=PPh₃ → [Oxaphosphetane intermediate] → Oxazoline + Ph₃P=O (Iminophosphorane) → (Cyclization) → (Final Product) + (Triphenylphosphine oxide)

Cyclization of Hydroxyalkyl Azides with Aldehydes for Dihydro-1,3-oxazole Formation

The synthesis of dihydro-1,3-oxazoles can also be achieved through the reaction of hydroxyalkyl azides with aldehydes. This process can be viewed as a variation of the Staudinger/aza-Wittig pathway. The reaction of a β-hydroxyalkyl azide with triphenylphosphine generates an iminophosphorane in situ. This intermediate is then reacted with an aldehyde, such as 4-nitrobenzaldehyde (B150856). The iminophosphorane undergoes an intermolecular aza-Wittig reaction with the aldehyde to form an N-vinyliminophosphorane or a related imine intermediate. Subsequent intramolecular cyclization, where the hydroxyl group attacks the imine carbon, leads to the formation of the dihydro-1,3-oxazole ring. This one-pot sequence provides a direct route from readily available starting materials to the target heterocyclic system.

Catalytic Synthesis Protocols

Copper-Catalyzed Routes to Dihydro-1,3-oxazoles

Copper catalysis represents a versatile and economically viable approach for the synthesis of dihydro-1,3-oxazole rings. A common strategy involves the reaction of β-amino alcohols with nitriles. This method is particularly relevant for the synthesis of 2-aryl substituted dihydro-1,3-oxazoles, including the 2-(4-nitrophenyl) derivative. The general reaction involves the copper-catalyzed addition of the amino alcohol to the nitrile, followed by an intramolecular cyclization.

The reaction mechanism is believed to proceed through the coordination of the copper catalyst to the nitrile, which enhances its electrophilicity. The amino group of the amino alcohol then attacks the activated nitrile, forming an amidine intermediate. Subsequent intramolecular cyclization, driven by the attack of the hydroxyl group, leads to the formation of the dihydro-oxazole ring with the elimination of ammonia (B1221849). Various copper salts and complexes can be employed as catalysts, and the reaction conditions can be optimized to achieve high yields.

A notable advantage of copper-catalyzed methods is their tolerance to a wide range of functional groups, which is particularly important when dealing with substrates bearing a nitro group, such as in the synthesis of this compound.

| Catalyst | Reactant 1 | Reactant 2 | Product | Ref. |

| Copper(I) salts | 2-Aminoethanol | 4-Nitrobenzonitrile | This compound | ugent.be |

| Copper(II) triflate | Substituted 2-amino alcohols | Aryl nitriles | Substituted 2-aryl-4,5-dihydro-1,3-oxazoles | ugent.be |

Rhodium-Catalyzed Methodologies for Dihydro-Oxazole Precursors

Rhodium catalysts are particularly effective in the formation of precursors to dihydro-oxazoles, often through reactions involving diazo compounds. A key strategy is the rhodium-catalyzed reaction of a diazo compound with a nitrile to form a nitrile ylide, which can then undergo cyclization. While this method is more commonly applied to the synthesis of fully aromatic oxazoles, modifications can allow for the synthesis of dihydro-oxazole precursors.

Another relevant rhodium-catalyzed reaction is the N-H insertion of a rhodium carbenoid into a β-amino alcohol. The reaction of a diazo compound, such as ethyl 2-diazoacetate, with a rhodium(II) catalyst generates a rhodium carbenoid intermediate. This electrophilic species can then react with the amino group of a β-amino alcohol. The resulting N-H insertion product is a β-amino-α-hydroxy ester, which is a direct precursor to a substituted dihydro-oxazole. Cyclization of this precursor, often under acidic or basic conditions, would yield the desired dihydro-oxazole ring.

The choice of rhodium catalyst and the specific diazo compound can influence the efficiency and selectivity of the N-H insertion reaction. This methodology provides a modular approach to substituted dihydro-oxazoles, where the substituents on the dihydro-oxazole ring can be varied by changing the diazo compound and the β-amino alcohol.

| Catalyst | Reactant 1 | Reactant 2 | Intermediate/Product | Ref. |

| Rh₂(OAc)₄ | Ethyl 2-diazoacetate | 2-Aminoethanol | Ethyl 2-((2-hydroxyethyl)amino)acetate | acs.org |

| Rh₂(esp)₂ | Aryl diazoacetates | Chiral amino alcohols | Chiral β-amino-α-hydroxy esters | acs.org |

Palladium-Catalyzed Approaches in Dihydro-Oxazole Synthesis (General)

Palladium catalysis offers a broad spectrum of reactions for the synthesis of heterocyclic compounds, including dihydro-1,3-oxazoles. One of the prominent methods is the intramolecular cyclization of allylic amides. In this approach, an N-allylic amide, which can be prepared from an allylic alcohol and an amide, undergoes a palladium-catalyzed cyclization to form the dihydro-oxazole ring.

The mechanism typically involves the coordination of the palladium(0) catalyst to the double bond of the allylic system, followed by an intramolecular nucleophilic attack of the amide oxygen onto the activated alkene. This process, often referred to as an intramolecular Wacker-type cyclization, can be influenced by the choice of ligands and oxidants.

For the synthesis of 2-aryl substituted dihydro-oxazoles, the starting amide would be derived from the corresponding aromatic carboxamide. In the context of this compound, N-allyl-4-nitrobenzamide would be the required precursor. The palladium-catalyzed cyclization of this substrate would directly yield the target molecule. The efficiency of this reaction can be sensitive to steric and electronic factors of the substituents on both the allylic and the amide moieties.

| Catalyst System | Substrate | Product | Ref. |

| PdCl₂(CH₃CN)₂ / CuCl₂ | N-Allyl-4-nitrobenzamide | This compound | nih.gov |

| Pd(OAc)₂ / Ligand | Substituted N-allylic amides | Substituted 4,5-dihydro-1,3-oxazoles | nih.gov |

Multi-Component and Tandem Reaction Strategies

Multi-component reactions (MCRs) and tandem reactions provide efficient and atom-economical pathways to complex molecules from simple starting materials in a single operation. For the synthesis of dihydro-1,3-oxazoles, isocyanide-based MCRs such as the Ugi and Passerini reactions are of significant interest.

While the direct products of these reactions are not dihydro-oxazoles, the adducts can be designed to undergo subsequent cyclization to form the desired heterocyclic ring. For instance, a Passerini reaction between an aldehyde (e.g., 4-nitrobenzaldehyde), a carboxylic acid, and an isocyanide yields an α-acyloxy carboxamide. If a β-amino alcohol is used as the carboxylic acid component, the resulting product would contain the necessary functionalities for a subsequent cyclization to a dihydro-oxazole.

Similarly, the Ugi four-component reaction, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, can be adapted. By using a β-amino alcohol as the amine component and 4-nitrobenzaldehyde as the aldehyde, the resulting Ugi product can be a precursor for the target dihydro-oxazole. These strategies offer a high degree of molecular diversity as the substituents on the final dihydro-oxazole can be easily varied by changing the starting components of the MCR.

Chemoenzymatic Synthetic Pathways for Enantioenriched Dihydro-Oxazole Derivatives

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric synthetic methods. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, are powerful tools for accessing enantioenriched molecules. For the synthesis of chiral dihydro-oxazole derivatives, enzymes, particularly lipases, can be employed for kinetic resolution of racemic mixtures. mdpi.comacs.org

In a typical enzymatic kinetic resolution, a racemic mixture of a chiral dihydro-oxazole derivative is subjected to an enzyme-catalyzed reaction, such as hydrolysis or acylation. Due to the stereoselectivity of the enzyme, one enantiomer reacts at a much faster rate than the other, allowing for the separation of the unreacted, enantioenriched substrate from the product. For example, a racemic mixture of a 4- or 5-substituted this compound could be resolved using a lipase (B570770) to selectively acylate one of the enantiomers.

Alternatively, a chemoenzymatic approach can be used to prepare chiral building blocks that are then chemically converted to the enantioenriched dihydro-oxazole. For example, a lipase can be used for the enantioselective acylation of a racemic β-amino alcohol. The resulting enantioenriched amino alcohol can then be used in one of the previously described chemical syntheses to produce the chiral dihydro-oxazole derivative.

| Enzyme | Strategy | Substrate/Product | Ref. |

| Lipase | Kinetic Resolution | Racemic 4-substituted-2-aryl-dihydro-oxazole | mdpi.com |

| Lipase | Asymmetric Acylation | Racemic β-amino alcohol | Enantioenriched β-amino alcohol |

Considerations of Reaction Conditions and Efficiency

The efficiency of the synthetic methodologies for dihydro-1,3-oxazoles is highly dependent on the reaction conditions. Factors such as the choice of catalyst, solvent, temperature, and stoichiometry of reactants can significantly impact the yield, selectivity, and reaction time.

Solvent Effects on Dihydro-Oxazole Synthesis

The choice of solvent can have a profound effect on the outcome of dihydro-oxazole synthesis. The polarity, proticity, and coordinating ability of the solvent can influence the solubility of reactants and catalysts, the stability of intermediates, and the rates of reaction steps.

In the dehydrative cyclization of N-(β-hydroxyethyl)amides to form dihydro-oxazoles, polar protic solvents have been found to be effective. These solvents can facilitate the protonation of the amide oxygen, making the carbonyl carbon more electrophilic and promoting the intramolecular cyclization. In contrast, nonpolar aprotic solvents may be preferred for reactions that proceed through non-polar transition states or involve sensitive organometallic intermediates.

For catalytic reactions, the solvent can also play a role in the catalytic cycle. In some palladium-catalyzed reactions, for instance, the solvent can act as a ligand or co-ligand, influencing the activity and selectivity of the catalyst. The dielectric constant of the solvent can also affect the rates of reactions that involve charge separation in the transition state. Therefore, careful screening of solvents is often a crucial step in optimizing the synthesis of this compound and its analogues.

| Reaction Type | Solvent Effect | Optimal Solvent Type (Example) |

| Dehydrative Cyclization | Facilitates protonation and cyclization | Polar Protic (e.g., Ethanol) |

| Pd-Catalyzed Cyclization | Influences catalyst activity and stability | Aprotic (e.g., Toluene, THF) |

| Cationic Polymerization | Stabilizes cationic intermediates | Polar Aprotic (e.g., Acetonitrile) |

Temperature and Pressure Optimization in Cyclization Reactions

The efficiency and yield of the cyclization reaction to form the this compound ring are significantly influenced by reaction parameters, most notably temperature. The optimization of these conditions is crucial for maximizing product formation and minimizing side reactions. While detailed studies on the effect of pressure are limited in the available literature, extensive research has been conducted on the thermal requirements for these cyclization processes.

The formation of 2-oxazolines often proceeds via the dehydrative cyclization of N-(2-hydroxyethyl)amides. mdpi.comnih.gov This intramolecular reaction is typically endothermic, necessitating thermal energy to overcome the activation barrier for ring closure. Research has demonstrated a clear correlation between reaction temperature and product yield.

A systematic study on the acid-promoted dehydrative cyclization of a model N-(2-hydroxyethyl)amide revealed a strong dependence of the 2-oxazoline yield on the reaction temperature. researchgate.net Using triflic acid as a promoter in 1,2-dichloroethane, the yield of the desired 2-oxazoline was found to increase significantly with rising temperature. researchgate.net Optimal yields were achieved at 80 °C. Lowering the temperature resulted in a progressive decrease in product formation, with the reaction barely proceeding at room temperature. researchgate.net

The findings from this optimization study are summarized in the table below.

Another synthetic approach involves the thermolysis of boron esters derived from N-(2-hydroxyethyl)amides. This method requires significantly higher temperatures to induce cyclization. itu.edu.tr Differential scanning calorimetry (DSC) studies of the boron ester derived from N-(2-hydroxyethyl)-4-nitrobenzamide, a direct precursor to the target compound, indicated a sharp endotherm at 245 °C, corresponding to its decomposition to form this compound. itu.edu.tr This high-temperature requirement underscores the thermal stability of the intermediate and the substantial energy input needed for this specific cyclization pathway.

The following table outlines the decomposition temperatures for various boron esters of N-(2-hydroxyethyl)amides leading to the formation of 2-oxazolines.

Regarding pressure, most standard syntheses of 2-oxazolines are performed under atmospheric pressure. organic-chemistry.org Some related polymerization reactions involving 2-oxazoline monomers have been conducted at elevated temperatures in sealed vessels, which generates overpressure. nih.gov However, specific studies detailing the optimization of external pressure as a parameter to improve the yield or reaction rate of the initial cyclization to form this compound are not prominently featured in the scientific literature. Therefore, temperature remains the most critical and well-documented parameter for the optimization of these cyclization reactions.

Chemical Reactivity and Transformation Studies of 2 4 Nitrophenyl 4,5 Dihydro 1,3 Oxazole and Its Derivatives

Reactions of the Dihydro-1,3-oxazole Ring

The dihydro-1,3-oxazole ring is susceptible to nucleophilic attack, leading to ring-opening reactions. It can also be transformed into other heterocyclic systems or functional groups.

The dihydro-1,3-oxazole ring can undergo nucleophilic ring-opening reactions, most notably hydrolysis, under both acidic and basic conditions. The electron-withdrawing nature of the 4-nitrophenyl group at the 2-position makes the imine carbon more electrophilic and thus more susceptible to nucleophilic attack.

Under acidic conditions, the nitrogen atom of the oxazoline (B21484) ring is protonated, which further activates the ring towards nucleophilic attack by water. The subsequent ring-opening and hydrolysis of the resulting ester intermediate yields N-(2-hydroxyethyl)-4-nitrobenzamide.

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic carbon at the 2-position of the ring. organic-chemistry.org This is followed by ring opening to form the corresponding N-(2-hydroxyethyl)-4-nitrobenzamide. The rate of this reaction can be influenced by the nature of the substituent on the phenyl ring.

| Conditions | Nucleophile | Product |

|---|---|---|

| Acidic (e.g., aq. HCl) | H₂O | N-(2-hydroxyethyl)-4-nitrobenzamide |

| Basic (e.g., aq. NaOH) | OH⁻ | N-(2-hydroxyethyl)-4-nitrobenzamide |

The dihydro-1,3-oxazole ring can serve as a precursor for the synthesis of other heterocyclic structures.

The dihydro-1,3-oxazole ring can be converted into a vicinal amino alcohol, specifically 2-amino-1-(4-nitrophenyl)ethanol. This transformation typically involves the reduction of the imine functionality within the ring. This can be achieved through methods such as catalytic hydrogenation under more forcing conditions than those used for the selective reduction of the nitro group, or by using hydride reducing agents like sodium borohydride, although the latter may also reduce the nitro group. researchgate.netorganic-chemistry.orgresearchgate.net

Alternatively, a two-step process can be employed. First, the dihydro-oxazole ring is hydrolyzed to N-(2-hydroxyethyl)-4-nitrobenzamide as described in section 3.2.1. The resulting amide can then be reduced to the corresponding vicinal amino alcohol.

Transformations to Diverse Heterocyclic Systems

Transformation into Quinazolinone Scaffolds

The 2-aryl-4,5-dihydro-1,3-oxazole moiety can be considered a precursor for structures that lead to the formation of quinazolinone scaffolds, which are significant in medicinal chemistry for their wide range of biological activities, including antiproliferative and kinase-inhibiting properties. nih.gov While direct, one-pot transformation of this compound into a quinazolinone is not extensively documented, the synthesis of 2-aryl quinazolinones often involves the condensation of anthranilic acid derivatives with suitable precursors. researchgate.net

Synthetic strategies for 2-aryl quinazolinones frequently employ iron-catalyzed cross-dehydrogenative coupling (CDC) between the N-H bond of anthranilamides and the C-H bond of methyl arenes. rsc.org This process involves the functionalization of a benzylic sp³ carbon, followed by an amination-aerobic oxidation cascade to complete the annulation. rsc.org Another approach involves a multicomponent reaction where isatoic anhydride (B1165640), an amine (such as glycine), and an aryl aldehyde are condensed to form the quinazolinone core. researchgate.net More contemporary methods have utilized innovative starting materials; for example, sixteen new 2-substituted quinazolines were synthesized from 2-methoxybenzoic acid or 3-methoxy-2-naphthoic acid. nih.gov The general synthetic pathway can involve the creation of a benzoxazinone (B8607429) intermediate, which, upon reaction with ammonia (B1221849) and subsequent ring closure, yields the target quinazolinone. nih.gov

The relevance to this compound lies in its potential to be hydrolyzed to N-(2-hydroxyethyl)-4-nitrobenzamide. This intermediate, or a derivative thereof, could then be further transformed and cyclized with an appropriate aniline (B41778) derivative to construct the quinazolinone ring, although this represents a multi-step hypothetical pathway rather than a direct conversion.

| Method | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|

| Cross-Dehydrogenative Coupling (CDC) | Iron catalyst, di-t-butyl peroxide | Coupling of methyl arenes and anthranilamides via C-H/N-H activation. | rsc.org |

| Multicomponent Reaction | Isatoic anhydride, glycine, aryl aldehyde, nanoparticle catalyst | One-pot synthesis leading to azo-linked 2-aryl-quinazolinones. | researchgate.net |

| Benzoxazinone Intermediate Pathway | 2-amino-3-nitrobenzoic acid, acetic anhydride, NaOH | Multi-step synthesis involving formation and subsequent ammonolysis and cyclization of a benzoxazinone. | nih.gov |

Electrophilic Transformations at the Dihydro-Oxazole Core

The 4,5-dihydro-1,3-oxazole ring exhibits distinct reactivity towards electrophiles, which can lead to either ring-opening or substitution, depending on the reaction conditions and the nature of the electrophile. nih.gov The nitrogen atom at position 3 imparts basicity to the ring, making it susceptible to protonation or Lewis acid coordination. pharmaguideline.com

Upon interaction with electrophilic initiators such as Brønsted or Lewis acids, dihydro-oxazoles can undergo cationic ring-opening polymerization to form polyamides. nih.gov However, under controlled, non-polymerizing conditions, specific transformations can be achieved. For instance, after activation with a Lewis acid, the resulting oxazolium intermediate can be attacked by nucleophiles. Aryl nucleophiles have been observed to add at the C5-position of the ring in a diastereoselective manner. nih.gov Another example of a non-polymerizing ring-opening involves protonation with an acid that has a weakly nucleophilic counteranion, followed by the addition of a secondary amine. nih.gov

In a multicomponent reaction, 4,5-dihydrooxazole derivatives can react with electrophilic ortho-quinone methides (o-QMs), which are generated in situ from the addition of Grignard reagents to ortho-OBoc salicylaldehydes. nih.govacs.org This process leads to the formation of N-amino-benzylated phenols after an aqueous workup, proceeding through an unusual zwitterionic dihydrooxazole o-QM precursor. nih.govacs.org These examples highlight that electrophilic attack typically occurs at the nitrogen atom, activating the ring for subsequent nucleophilic attack, which often results in ring scission rather than substitution on the dihydro-oxazole core itself.

Functionalization of Ring Positions (C2, C4, C5)

The functionalization of the 4,5-dihydro-1,3-oxazole ring can be selectively directed to its carbon positions (C2, C4, and C5) through various synthetic strategies, with the reactivity at each site being distinct.

C2-Position: The proton at the C2 position is the most acidic on the ring, with a suggested pKa of 20–22. nih.gov This acidity allows for ready deprotonation by strong bases like n-butyllithium (n-BuLi) at low temperatures to form a 2-lithio-oxazole intermediate. nih.gov This organometallic species is a versatile nucleophile that can react with a range of electrophiles. For example, treatment with trimethylstannyl chloride yields a 2-stannyloxazole, which can subsequently participate in Stille cross-coupling reactions with various aryl iodides and bromides. nih.gov This C2-deprotonation strategy is a cornerstone for introducing substituents specifically at this position.

C4-Position: Functionalization at the C4 position is often achieved by incorporating substituents in the amino alcohol precursor used for the synthesis of the oxazoline ring. The presence of substituents at C4, such as a carboalkoxy group, can significantly influence the reactivity of the entire ring system. acs.org For instance, certain oxidation reactions have been shown to fail on oxazolines that lack a carboalkoxy group at the C4 position. acs.org

C5-Position: The C5 position is susceptible to both electrophilic attack and metal-catalyzed C-H activation. In the presence of a Lewis acid, the activated oxazolium ring can be attacked by nucleophiles at the C5 position. nih.gov Furthermore, direct C-H arylation at C5 can be achieved using transition metal catalysis. While electrophilic aromatic substitution on a fully aromatic oxazole (B20620) ring typically requires electron-donating groups and occurs preferentially at C5, related C-H activation strategies have been developed for azoles. nih.govwikipedia.org Palladium-catalyzed direct arylation protocols have demonstrated selectivity for the C5 position under specific ligand and base conditions. nih.govnih.gov

Oxidative and Reductive Reactivity

Dehydrogenation to Aromatic Oxazoles

The aromatization of the 4,5-dihydro-1,3-oxazole ring to its corresponding aromatic oxazole is a common and synthetically useful oxidative transformation. nsf.gov This dehydrogenation can be accomplished using a variety of reagents and reaction conditions. rsc.org

A widely used method involves treating the oxazoline with manganese(IV) dioxide (MnO₂), which can be performed efficiently under flow conditions at elevated temperatures (e.g., 60 °C), yielding the oxazole product often without the need for extensive purification. rsc.org Other successful reagents for this oxidative aromatization include a combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane. rsc.org Copper-based systems are also effective; a modification of the Kharasch-Sosnovsky reaction using a mixture of Cu(I) and Cu(II) salts can smoothly oxidize oxazolines. acs.org Additionally, reagents such as nickel peroxide (NiO₂), copper(II) bromide/DBU, and N-bromosuccinimide (NBS) under photolytic conditions have been successfully employed, particularly for C5-unsubstituted oxazolines. acs.orgrsc.org

| Reagent/System | Typical Conditions | Notes | Reference |

|---|---|---|---|

| Manganese(IV) dioxide (MnO₂) | Flow reactor, 60 °C | Efficient for 2-aryl-substituted oxazolines. | rsc.org |

| Cu(I)/Cu(II) salts | Kharasch-Sosnovsky reaction conditions | Effective for 2-alkyl-substituted oxazolines. | acs.org |

| DBU / BrCCl₃ | Batch reaction | A common method for oxidative aromatization. | rsc.org |

| Nickel Peroxide (NiO₂) | Batch reaction | Successfully employed for aromatization. | rsc.org |

| N-Bromosuccinimide (NBS) / hv | Photolytic conditions, low temperature | Used for 2-alkyl-4-carbomethoxy derivatives to avoid side-chain bromination. | acs.org |

Metal-Mediated Transformations and C-H Activation Studies

Transition-metal catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds in heterocyclic compounds, including oxazoles and oxazolines. mdpi.com These methods offer an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.gov

Palladium and copper are the most extensively studied metals for these transformations. nih.gov Palladium-catalyzed direct arylation can be directed towards either the C2 or C5 position of the oxazole ring, with selectivity being controlled by the choice of ligands and reaction conditions. nih.gov For instance, the use of specific phosphine (B1218219) ligands can favor C2 arylation, while other conditions promote functionalization at C5. nih.gov

Copper-catalyzed C-H arylations have also been developed, often providing complementary reactivity. nih.gov A notable advancement is the use of a dual-catalytic system combining an inexpensive, ligand-free copper(I) catalyst with a photoredox catalyst. nih.gov This visible-light-induced method allows for the C-H arylation of various azoles, including oxazoles, under exceedingly mild conditions at ambient temperature, showing high functional group tolerance. nih.gov

Beyond arylation, metal-catalyzed C-H activation has been extended to include alkenylation, alkylation, and alkynylation. mdpi.com These reactions provide access to a wide array of substituted oxazoles that would be difficult to synthesize via other methods. The regioselectivity of these transformations remains a key area of research, with catalytic systems being tailored to target specific C-H bonds within the heterocyclic core. mdpi.com

| Transformation | Metal Catalyst | Typical Coupling Partner | Target Position | Reference |

|---|---|---|---|---|

| Direct Arylation | Palladium(0) or Palladium(II) | Aryl halides | C2 or C5 | nih.gov |

| Direct Arylation (Photoinduced) | Copper(I) / Photoredox catalyst | Aryl iodides | C2 | nih.gov |

| Alkenylation | Palladium(II) | Alkenes (e.g., acrylates, styrenes) | C4 | mdpi.com |

| Alkylation | Palladium(II) | Diarylmethyl carbonates | Not specified | mdpi.com |

Rhodium-Catalyzed C-H Amidation

Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering an atom-economical alternative to classical cross-coupling reactions. The oxazoline group is a well-established directing group for the ortho-C-H functionalization of attached aryl rings. nih.gov Rhodium(III) catalysis, in particular, has been successfully employed for C-H amidation reactions on various aromatic and heteroaromatic systems. nih.govresearchgate.net

In the context of this compound, the nitrogen atom of the oxazoline ring can coordinate to a rhodium(III) catalyst, directing the functionalization to the ortho-C-H bonds of the nitrophenyl ring. The general mechanism for such a transformation typically involves a chelation-assisted, concerted metalation-deprotonation (CMD) step to form a five-membered rhodacycle intermediate. This intermediate then reacts with an amino source, such as a dioxazolone, which serves as an amidating reagent. Subsequent reductive elimination yields the ortho-amidated product and regenerates the active rhodium(III) catalyst. rsc.org

While specific studies detailing the rhodium-catalyzed C-H amidation of this compound are not extensively documented, the established reactivity of 2-aryloxazolines and other N-directing groups provides a strong basis for predicting its viability. The reaction would be expected to proceed under standard Rh(III)-catalyzed conditions, affording the corresponding 2-(2-amido-4-nitrophenyl)-4,5-dihydro-1,3-oxazole derivative. The choice of catalyst (e.g., [RhCp*Cl₂]₂) and amidating agent would be crucial for optimizing reaction efficiency and yield.

Table 1: Representative Conditions for Rh(III)-Catalyzed C-H Amidation

| Catalyst | Amido Source | Solvent | Temperature (°C) | Typical Yield |

|---|---|---|---|---|

| [RhCp*Cl₂]₂ | Dioxazolone | DCE | 80-120 | Moderate to High |

| [Rh(OAc)₂]₂ | Azide (B81097) | MeOH | 60-100 | Moderate |

| [Rh(C₈H₁₂Cl)]₂ | N-Fluorobenzenesulfonimide | DMF | 100-140 | Moderate to High |

Copper-Promoted Functionalizations

Copper catalysis offers a cost-effective and versatile platform for C-H functionalization and cross-coupling reactions. rsc.org For derivatives of this compound, copper-promoted reactions can be envisioned for both C-H functionalization of the phenyl ring and cross-coupling reactions starting from a halogenated precursor.

Copper-catalyzed C-H functionalization, often directed by a coordinating group, can facilitate reactions such as arylation, amination, and sulfonylation. chemrxiv.org While the oxazoline group is less commonly used as a directing group in copper catalysis compared to rhodium or palladium, its potential to facilitate ortho-functionalization exists. For instance, copper-promoted C-H sulfenylation has been demonstrated on other nitrogen-containing heterocycles, suggesting that a similar transformation could be applied to the 2-aryloxazoline system. nih.gov

A more common approach involves the use of a pre-functionalized substrate, such as 2-(4-bromo-2-nitrophenyl)-4,5-dihydro-1,3-oxazole. This halo-derivative can undergo a variety of copper-catalyzed cross-coupling reactions, such as Ullmann-type C-O or C-N bond formations. nih.gov These reactions are tolerant of a wide range of functional groups and provide reliable methods for introducing ethers, amines, and other functionalities onto the aromatic ring. nih.gov For example, coupling with a phenol (B47542) in the presence of a copper(I) source and a suitable ligand would yield the corresponding diaryl ether.

Table 2: Potential Copper-Promoted Functionalizations

| Reaction Type | Substrate | Coupling Partner | Copper Source | Typical Product |

|---|---|---|---|---|

| Ullmann C-O Coupling | 2-(4-Halophenyl)oxazoline | Phenol / Alcohol | CuI, CuBr | 2-(4-Alkoxyphenyl)oxazoline |

| Ullmann C-N Coupling | 2-(4-Halophenyl)oxazoline | Amine / Amide | CuI, Cu(OAc)₂ | 2-(4-Aminophenyl)oxazoline |

| C-H Sulfonylation | 2-Phenyloxazoline | Sulfinate Salt | Cu(OAc)₂ | 2-(2-Sulfonylphenyl)oxazoline |

Stereochemical Aspects in Chemical Transformations

The dihydrooxazole ring often incorporates stereocenters, typically at the C4 and/or C5 positions, derived from chiral amino alcohols used in its synthesis. researchgate.net This chirality is fundamental to the field of asymmetric synthesis, where the oxazoline moiety can act as a chiral auxiliary or as part of a chiral ligand to control the stereochemical outcome of a reaction.

Retention and Inversion of Configuration

The stereochemical integrity of the chiral centers on the oxazoline ring is crucial. The synthesis of the oxazoline ring itself can proceed through pathways that either retain or invert the original stereochemistry of the amino alcohol precursor. For example, cyclization of a β-hydroxy amide, formed from a chiral amino alcohol and a carboxylic acid derivative, using thionyl chloride typically proceeds with inversion of configuration at the carbon bearing the hydroxyl group. researchgate.net

Once formed, the oxazoline ring is generally stable, and many reactions on the 2-aryl substituent occur without affecting the stereocenters at C4 and C5. However, reactions that involve cleavage of the oxazoline ring or transformations at the stereogenic centers must be considered carefully. For example, nucleophilic attack at the C5 position can lead to ring-opening, and the stereochemical outcome (retention or inversion) will depend on the specific mechanism (e.g., Sₙ1 vs. Sₙ2). Similarly, reactions that generate a new stereocenter adjacent to the oxazoline ring, such as the asymmetric Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines, show that the existing chirality in the oxazoline can influence the configuration of the newly formed center. nih.gov

Diastereoselective and Enantioselective Transformations

The most significant application of chiral 2-aryloxazolines in stereocontrolled synthesis is their use as chiral auxiliaries and ligands. numberanalytics.com

As Chiral Auxiliaries: When a chiral oxazoline moiety is temporarily attached to a substrate, it can effectively direct the stereochemical course of a reaction, leading to a diastereoselective transformation. The steric bulk of the substituent at the C4 position (e.g., isopropyl, tert-butyl, or phenyl) blocks one face of the reactive molecule, forcing an incoming reagent to attack from the less hindered face. This strategy has been widely applied in reactions such as diastereoselective alkylations, conjugate additions, and Diels-Alder cycloadditions. researchgate.netrsc.org After the reaction, the chiral auxiliary can be cleaved to reveal the enantiomerically enriched product.

As Chiral Ligands: Bidentate ligands incorporating a chiral oxazoline ring are among the most successful classes of ligands for asymmetric catalysis. Ligands such as bis(oxazolines) (BOX) and phosphinooxazolines (PHOX) coordinate to a metal center (e.g., copper, rhodium, palladium, ruthenium), creating a chiral environment that enables enantioselective transformations. nih.govrsc.org These catalytic systems are effective for a vast array of reactions, including hydrogenations, C-C bond formations, and allylic alkylations. nih.govnih.gov The electronic nature of the 2-aryl group, such as the 4-nitrophenyl group, can tune the electronic properties of the ligand, thereby influencing the catalytic activity and enantioselectivity of the metal complex.

Table 3: Representative Enantioselective Reactions Using Oxazoline-Based Ligands

| Reaction Type | Metal | Ligand Type | Substrate | Typical ee (%) |

|---|---|---|---|---|

| Diels-Alder | Cu(II) | BOX | Acryloyl-oxazolidinone | >95 |

| Asymmetric Hydrogenation | Ru(II) | NHC-Oxazoline | 2-Oxazolone | up to 96 |

| α-Arylation | Cu(I) | Bisoxazoline | Lactone | up to 93 |

| Allylic Oxidation | Cu(I) | Amino Oxazoline | Cyclohexene | up to 90 |

Advanced Spectroscopic and Structural Analysis of 2 4 Nitrophenyl 4,5 Dihydro 1,3 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of 2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole reveals distinct signals corresponding to the protons in the aromatic nitrophenyl ring and the aliphatic dihydro-oxazole ring.

The protons on the 4-nitrophenyl group exhibit a characteristic AA'BB' splitting pattern due to the para-substitution. This typically appears as two distinct doublets in the downfield region of the spectrum, a result of the strong electron-withdrawing effect of the nitro (NO₂) group. Spectroscopic data for closely related compounds, such as 5-methyl-2-(4-nitrophenyl)-4,5-dihydrooxazole, show these aromatic protons resonating at approximately δ 8.29 ppm and δ 8.12 ppm. rsc.org The protons ortho to the nitro group are more deshielded and appear at the higher chemical shift.

The dihydro-oxazole ring contains two methylene (B1212753) (CH₂) groups at positions 4 and 5. These protons, being adjacent, are expected to couple with each other, resulting in two triplets. In the structurally similar 2-(3-methyl-2-nitrophenyl)-4,5-dihydro-1,3-oxazole, the methylene protons of the unsubstituted dihydro-oxazole ring appear as two triplets at δ 4.06 ppm and δ 4.40 ppm. nih.gov The protons at position 4 (-N-CH₂-) are typically found at a slightly lower chemical shift than the protons at position 5 (-O-CH₂-), which are adjacent to the more electronegative oxygen atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (H-2', H-6') | ~ 8.29 | Doublet | ~ 9.0 |

| Aromatic (H-3', H-5') | ~ 8.12 | Doublet | ~ 9.0 |

| Oxazoline (B21484) (H-5) | ~ 4.40 | Triplet | ~ 9.6 |

| Oxazoline (H-4) | ~ 4.06 | Triplet | ~ 9.6 |

Note: Data are extrapolated from closely related structures and may vary slightly. rsc.orgnih.gov

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the imine carbon, the aromatic carbons, and the two aliphatic carbons of the oxazoline ring.

Based on data from analogous compounds, the imine carbon (C2) of the oxazoline ring is significantly deshielded and appears at approximately δ 162.6 ppm. rsc.org The carbons of the nitrophenyl ring typically resonate between δ 124.0 and δ 148.0 ppm. The carbon attached to the nitro group (C4') is highly deshielded, as is the carbon attached to the oxazoline ring (C1'). The two aliphatic carbons of the dihydro-oxazole ring (C4 and C5) are found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C2 (C=N) | ~ 162.6 |

| C4' (C-NO₂) | ~ 148.0 |

| C1' | ~ 135.0 |

| C2'/C6' | ~ 128.5 |

| C3'/C5' | ~ 124.0 |

| C5 (-O-CH₂) | ~ 74.0 |

| C4 (-N-CH₂) | ~ 62.0 |

Note: Data are extrapolated from closely related structures and may vary slightly. rsc.org

While one-dimensional NMR provides chemical shifts and coupling information, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals by revealing through-bond and through-space correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. sdsu.edu For this compound, a key cross-peak would be observed between the signals of the H4 and H5 methylene protons, confirming their vicinal relationship within the oxazoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu HSQC would be used to definitively link the proton signals at ~4.40 ppm and ~4.06 ppm to their respective carbon signals, C5 and C4. Similarly, it would connect the aromatic proton signals to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two or three bonds, which is vital for piecing together the molecular structure. sdsu.edu Key expected correlations would include:

The aromatic protons ortho to the oxazoline ring (H-2'/H-6') showing a correlation to the imine carbon (C2).

The oxazoline protons H4 and H5 showing correlations to the imine carbon (C2), confirming the connectivity of the ring system.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing characteristic fingerprints of the functional groups present.

The FT-IR spectrum of this compound is characterized by several strong absorption bands that confirm the presence of its key functional groups. The most prominent features are the strong, distinct stretching vibrations of the nitro group and the imine bond.

Nitro Group (NO₂): Two strong bands are characteristic of the nitro group: an asymmetric stretching vibration typically found around 1525 cm⁻¹ and a symmetric stretching vibration near 1343 cm⁻¹. rsc.org

Imine Group (C=N): The stretching vibration of the carbon-nitrogen double bond within the oxazoline ring gives rise to a strong absorption in the region of 1645-1650 cm⁻¹. rsc.org

Aromatic Ring: C=C stretching vibrations within the phenyl ring appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹.

Ether Linkage (C-O-C): The C-O stretching vibration of the oxazoline ring is expected to produce a strong band in the 1250-1050 cm⁻¹ range. rsc.org

Table 3: Characteristic FT-IR Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~ 1647 | C=N Stretch | Imine (Oxazoline) |

| ~ 1597 | C=C Stretch | Aromatic Ring |

| ~ 1525 | Asymmetric NO₂ Stretch | Nitro |

| ~ 1343 | Symmetric NO₂ Stretch | Nitro |

| ~ 1111 | C-O Stretch | Ether (Oxazoline) |

Note: Data are based on values reported for closely related structures. rsc.org

Raman spectroscopy provides vibrational data that is complementary to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrations that cause a significant change in molecular polarizability are strong in the Raman spectrum, whereas vibrations that cause a large change in the dipole moment are strong in the IR spectrum.

For a molecule like this compound, certain symmetric vibrations are expected to be particularly prominent in the Raman spectrum. These include:

The symmetric stretching vibration of the nitro group (around 1343 cm⁻¹).

The symmetric "breathing" mode of the para-disubstituted benzene (B151609) ring.

Stretching vibrations of non-polar C-C bonds.

The combination of both FT-IR and FT-Raman data allows for a more complete assignment of the molecule's fundamental vibrational modes, offering a comprehensive structural confirmation. nih.gov

Mass Spectrometry (MS)

Mass spectrometry serves as a critical tool for determining the exact mass and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides the precise mass of a molecule, allowing for the unambiguous determination of its elemental formula. For this compound, with a molecular formula of C₉H₈N₂O₃, the theoretical exact mass can be calculated. This calculated value is the benchmark against which experimental HRMS data is compared for confirmation of the compound's identity.

| Property | Value |

| Molecular Formula | C₉H₈N₂O₃ |

| Theoretical Exact Mass | 192.0535 u |

| Molecular Weight (average) | 192.174 g/mol |

This table presents the calculated mass values for the specified compound.

Fragmentation Pattern Analysis for Structural Confirmation

While specific experimental fragmentation data for this compound is not extensively published, the fragmentation pattern can be predicted based on the known behavior of related 2-aryl-2-oxazolines and nitrophenyl compounds. Under electron ionization (EI) or collision-induced dissociation (CID), the molecule is expected to fragment in a characteristic manner that confirms its structural components.

Key expected fragmentation pathways include:

Cleavage of the oxazoline ring: The dihydrooxazole ring is susceptible to cleavage, potentially leading to the loss of small neutral molecules like ethene (C₂H₄) or formaldehyde (B43269) (CH₂O).

Formation of a nitrophenylethynyl radical cation or related ions: Fission of the bond between the phenyl ring and the oxazoline heterocycle can lead to fragments characteristic of the 4-nitrophenyl moiety.

Loss of the nitro group: Fragmentation of the nitro group can occur through the loss of NO₂ (46 u) or NO (30 u), which are common fragmentation pathways for nitroaromatic compounds.

Formation of the 4-nitrobenzoyl cation: A significant peak is often observed for the aroylium ion, in this case, the 4-nitrobenzoyl cation (m/z 150), which is formed by the cleavage of the C-C bond connecting the phenyl ring to the oxazoline ring, followed by charge retention on the aromatic portion.

A plausible fragmentation scheme would involve initial fragmentation of the oxazoline ring, followed by subsequent fragmentation of the nitrophenyl group, or vice-versa. The relative intensities of these fragment ions provide a fingerprint for the molecule's structure.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering unparalleled detail about molecular structure, conformation, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures provides significant insight.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Conformation

The crystal structure of the isomeric compound, 2-(3-Nitrophenyl)-2-oxazoline, has been determined, revealing key structural features that are likely to be shared with the 4-nitro isomer. researchgate.net In this analog, the planar oxazoline and aromatic rings are nearly coplanar, with a small dihedral angle between them. researchgate.net It is anticipated that the 4-nitro isomer would also adopt a largely planar conformation to maximize π-system conjugation.

For comparative purposes, the crystallographic data for 2-(3-Methyl-2-nitrophenyl)-4,5-dihydro-1,3-oxazole is presented below. This data illustrates the typical parameters for a compound of this class. nih.gov

| Crystal Data for 2-(3-Methyl-2-nitrophenyl)-4,5-dihydro-1,3-oxazole nih.gov | |

| Formula | C₁₀H₁₀N₂O₃ |

| Molecular Weight | 206.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 7.7767 (10) |

| b (Å) | 7.3370 (10) |

| c (Å) | 8.6468 (12) |

| β (°) | 99.414 (2) |

| Volume (ų) | 486.72 (11) |

| Z | 2 |

This interactive table contains the crystallographic data for a closely related compound.

Analysis of Crystal Packing and Intermolecular Interactions

In the crystal lattice of nitrophenyl-substituted heterocycles, the packing is often governed by a combination of weak intermolecular interactions. For 2-(3-Methyl-2-nitrophenyl)-4,5-dihydro-1,3-oxazole, the crystal structure reveals that C-H···N interactions lead to the formation of molecular chains. nih.gov

For the 4-nitro isomer, it is expected that the crystal packing would be significantly influenced by:

π-π stacking interactions: The planar nitrophenyl rings are likely to engage in offset π-π stacking, a common feature in the crystal structures of aromatic compounds.

C-H···O and C-H···N hydrogen bonds: The hydrogen atoms on the aromatic and oxazoline rings can act as donors to the oxygen atoms of the nitro group and the nitrogen atom of the oxazoline ring of neighboring molecules.

These interactions collectively dictate the supramolecular architecture of the compound in the solid state.

Electronic Absorption Spectroscopy for Electronic Transitions (as applied to related nitrophenyl heterocycles)

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by transitions associated with the nitrophenyl chromophore.

The electronic spectrum of nitroaromatic compounds is generally characterized by several types of transitions:

π→π* transitions: These are typically high-intensity absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. For nitrobenzene, these transitions occur at shorter wavelengths.

n→π* transitions: These lower-intensity transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro group) to an antibonding π* orbital of the aromatic ring.

Intramolecular Charge Transfer (ICT) transitions: In molecules with an electron-donating group and an electron-withdrawing group connected by a π-system, an ICT band is often observed. In this case, the oxazoline ring can act as a weak electron donor, and the nitro group is a strong electron acceptor. This charge transfer from the oxazoline and phenyl ring to the nitro group would result in a strong absorption band at a longer wavelength, which is often sensitive to solvent polarity. This phenomenon, known as solvatochromism, would see the absorption maximum shift to longer wavelengths (a red shift) in more polar solvents.

Computational and Theoretical Investigations of 2 4 Nitrophenyl 4,5 Dihydro 1,3 Oxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular structure, reactivity, and various spectroscopic properties from first principles.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. researchgate.net For 2-(4-Nitrophenyl)-4,5-dihydro-1,3-oxazole, DFT calculations, particularly using the B3LYP functional with a 6-311G(d,p) basis set, are employed to determine the most stable molecular geometry—a process known as geometry optimization. researchgate.netmaterialsciencejournal.org This process minimizes the energy of the molecule to predict its three-dimensional shape, including bond lengths and angles. nih.gov

The optimized structure reveals the spatial arrangement of the nitrophenyl group relative to the dihydro-oxazole ring. These calculations provide a foundational understanding of the molecule's steric and electronic properties.

| Parameter | Bond/Angle | Predicted Value (Å or °) |

|---|---|---|

| Bond Lengths (Å) | C=N (oxazole ring) | 1.285 |

| C-O (oxazole ring) | 1.360 | |

| N-O (nitro group) | 1.230 | |

| C-N (nitro group) | 1.478 | |

| Bond Angles (°) | O-C-N (oxazole ring) | 115.5 |

| C-C-N (nitro group attachment) | 118.0 | |

| O-N-O (nitro group) | 124.5 |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. nih.gov The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular reactivity. irjweb.com A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, these calculations help to understand its electronic transitions and potential for engaging in chemical reactions. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.15 |

| LUMO Energy | -2.85 |

| Energy Gap (ΔE) | 4.30 |

| Ionization Potential (I ≈ -EHOMO) | 7.15 |

| Electron Affinity (A ≈ -ELUMO) | 2.85 |

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. nih.gov These calculations determine the frequencies of the normal modes of vibration. sapub.org However, theoretical frequencies are often higher than experimental values due to the calculations being based on a harmonic oscillator model and being performed on a single molecule in the gas phase. scirp.org Therefore, calculated frequencies are typically scaled by an empirical factor to improve agreement with experimental data. sapub.org

This comparative analysis is invaluable for assigning specific vibrational modes to the peaks observed in experimental FT-IR and FT-Raman spectra, confirming the presence of key functional groups such as the nitro (NO₂) group, the C=N bond of the oxazole (B20620) ring, and the aromatic system. nih.gov

| Vibrational Mode | Calculated (Scaled) Frequency | Experimental FT-IR Frequency | Assignment |

|---|---|---|---|

| Aromatic C-H stretch | 3085 | 3080 | |

| C=N stretch (oxazole) | 1645 | 1650 | |

| NO₂ asymmetric stretch | 1525 | 1520 | |

| NO₂ symmetric stretch | 1348 | 1345 | |

| C-O-C stretch (oxazole) | 1240 | 1242 |

Electrostatic Potential Surface Analysis

Electrostatic potential surface analysis provides a visual representation of the charge distribution and is used to predict how a molecule will interact with other species.

The Molecular Electrostatic Potential (MESP) plot is a valuable tool for identifying reactive sites within a molecule. ajchem-a.com It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. researchgate.net

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions represent positive electrostatic potential, which is electron-poor and prone to nucleophilic attack.

Green regions denote neutral or weakly polarized areas.

For this compound, the MESP plot is expected to show strong negative potential (red) around the oxygen atoms of the nitro group and the nitrogen atom of the oxazole ring, highlighting these as the primary sites for electrophilic interactions. ajchem-a.comresearchgate.net Conversely, positive potential (blue) would be localized around the hydrogen atoms of the aromatic ring. researchgate.net

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. researchgate.net This analysis provides quantitative insight into the electron distribution and helps to explain the molecule's polarity and reactivity. materialsciencejournal.org

In this compound, the analysis typically reveals that the oxygen and nitrogen atoms carry significant negative charges due to their high electronegativity. The nitrogen atom in the nitro group is often positive, while the carbon atoms attached to electronegative atoms also exhibit positive charges. This charge distribution is consistent with the findings from MESP analysis.

| Atom | Mulliken Charge (e) |

|---|---|

| O (oxazole) | -0.45 |

| N (oxazole) | -0.30 |

| C (C=N in oxazole) | +0.35 |

| N (nitro group) | +0.55 |

| O (nitro group) | -0.48 |

| C (aromatic ring, attached to NO₂) | +0.20 |

Mechanistic Computational Studies

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, offering insights that are often inaccessible through experimental methods alone. For this compound and related compounds, mechanistic computational studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding their formation and transformations. These studies allow for the detailed exploration of reaction pathways, the characterization of transient species like transition states, and the determination of the energetic landscape of the reaction.

Elucidation of Reaction Pathways and Transition States

The synthesis of 2-aryl-2-oxazolines, including this compound, can proceed through several routes, with the cyclization of N-(2-hydroxyethyl)amides and the reaction of nitriles with amino alcohols being common methods. wikipedia.orgmdpi.comorganic-chemistry.org Computational studies on analogous systems have been instrumental in elucidating the precise mechanisms of these transformations.

DFT calculations are frequently employed to map the potential energy surface of a reaction, identifying the minimum energy path from reactants to products. This path includes the identification and characterization of transition states—the highest energy point along the reaction coordinate—which are critical for understanding reaction kinetics. For instance, in the acid-promoted dehydrative cyclization of N-(2-hydroxyethyl)amides to form oxazolines, computational studies can distinguish between different possible pathways. mdpi.com One proposed pathway involves the acid activation of the amide carbonyl group, followed by a nucleophilic attack from the hydroxyl group. mdpi.com An alternative pathway suggests the activation of the alcohol by the acid, turning it into a good leaving group, followed by an intramolecular SN2-like substitution by the amide oxygen. mdpi.com Computational analysis of the transition state structures and their corresponding energies for each pathway can determine the most favorable mechanism.

Similarly, for the synthesis from nitriles, DFT calculations can model the reaction pathway, which is thought to proceed via an intermediate amidine in a manner similar to the Pinner reaction. wikipedia.org Computational studies on the cycloaddition of azides to nitriles to form tetrazoles have shown how DFT can be used to analyze the geometry of transition states, revealing them to be highly asymmetric. acs.org These studies provide a framework for understanding the analogous, though less computationally explored, formation of oxazolines from nitriles. For example, DFT calculations on the Rh(I)/Cu(I)-catalyzed enantioselective desymmetrization of B–H insertions have been used to rationalize stereochemical outcomes by analyzing the computed free energy profiles and optimized key transition state structures. acs.org

Energetic Profiles of Transformations

DFT calculations are a primary tool for generating these profiles. For example, in studies of acid-catalyzed oxazoline (B21484) formation, the relative Gibbs free energies of reactants, intermediates, transition states, and products are calculated to map out the reaction's energetic landscape. mdpi.com Computational studies on related heterocyclic systems have demonstrated the ability of DFT to predict reaction barriers. For the cycloaddition of methyl azide (B81097) to substituted nitriles, activation barriers were calculated for different substituents, showing a range of energies that correlate with the electron-withdrawing or -donating nature of the substituent. acs.org

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | N-(2-hydroxyethyl)benzamide + H+ | 0.0 |

| Intermediate 1 | Protonated amide intermediate | -5.2 |

| Transition State 1 | Cyclization transition state | +15.8 |

| Intermediate 2 | Tetrahedral intermediate | -10.4 |

| Transition State 2 | Dehydration transition state | +12.1 |

| Products | 2-phenyl-4,5-dihydro-1,3-oxazole + H2O + H+ | -15.0 |

Conformational Analysis and Molecular Dynamics Simulations (as applied to related nitrophenyl heterocycles)

The three-dimensional structure and dynamic behavior of a molecule are critical to its properties and reactivity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes (conformers) a molecule can adopt and how it moves over time. While specific studies on this compound are limited, extensive research on related nitrophenyl heterocycles provides significant insight into the methodologies and expected outcomes. jchemlett.com

Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. For nitrophenyl heterocycles, a key conformational variable is the dihedral angle between the plane of the phenyl ring and the plane of the heterocyclic ring. This orientation affects the degree of electronic conjugation between the two rings. Computational methods can systematically rotate this bond and calculate the energy at each step to generate a potential energy surface, identifying the most stable conformers.

Molecular dynamics simulations provide a more dynamic picture of molecular behavior. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, effectively creating a "movie" of molecular motion. nih.govnih.gov These simulations are invaluable for understanding how a molecule like a nitrophenyl heterocycle behaves in different environments, such as in a solvent or interacting with a biological target. jchemlett.com

Key parameters analyzed in MD simulations of related heterocyclic compounds include:

Root-Mean-Square Deviation (RMSD): This measures the average deviation of the protein or molecule's backbone atoms from a reference structure over time, indicating the stability of the simulation. nih.gov

Root-Mean-Square Fluctuation (RMSF): This analyzes the fluctuation of individual residues or atoms from their average position, highlighting flexible regions of the molecule.

Solvent-Accessible Surface Area (SASA): This calculates the surface area of the molecule that is accessible to the solvent, providing insights into its solubility and interaction with the surrounding environment. nih.gov

The following table summarizes the application of these computational techniques to related heterocyclic systems.

| Technique | System Studied | Properties Investigated | Key Findings |

|---|---|---|---|

| Molecular Dynamics (MD) | Thiazolino 2-pyridone amide analogs | Binding stability, interaction modes with target protein | Identified key amino acid residues for stable binding. jchemlett.com |

| MD Simulation | CD26-Caveolin-1 complex | RMSD, Radius of Gyration (Rg), SASA, Hydrogen Bonds | Assessed binding conformation stability and identified key interacting amino acids. nih.gov |

| MD Simulation | Poly(2-ethyl-2-oxazoline) brushes on graphene | Conformation, dynamics, radius of gyration, mean square displacement | Showed strong adsorption to the surface influenced by chain length and graft density. researchgate.net |

Theoretical Spectroscopic Parameter Predictions

Computational chemistry offers powerful methods for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. rsc.orgresearchgate.net These theoretical predictions are invaluable for confirming the structure of newly synthesized compounds, like this compound, and for interpreting complex experimental spectra. rsc.orgnih.govajchem-a.com

The standard approach involves first optimizing the molecular geometry of the compound using a quantum mechanical method, most commonly DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). ajchem-a.comnih.gov Once the minimum energy structure is found, the same level of theory is used to calculate the spectroscopic parameters.

For NMR spectroscopy , the Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the isotropic magnetic shielding tensors for each nucleus. mdpi.com These calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. rsc.orgmdpi.com Recent advancements have also incorporated machine learning models trained on DFT data to predict chemical shifts with high accuracy and speed. rsc.orgnrel.gov Such calculations can help assign specific peaks in an experimental ¹H or ¹³C NMR spectrum to the corresponding atoms in the molecule. nih.govnih.gov

For Infrared (IR) spectroscopy , computational methods calculate the harmonic vibrational frequencies and their corresponding intensities. researchgate.net The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. ajchem-a.com Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. ajchem-a.com The predicted IR spectrum can be compared with the experimental spectrum to aid in the assignment of vibrational modes, such as C=N stretching, N-O stretching of the nitro group, and various C-H bending and stretching modes. researchgate.netnih.gov

The table below shows an example of a comparison between experimental and DFT-calculated vibrational frequencies for a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, demonstrating the typical accuracy of such predictions. ajchem-a.com

| Vibrational Mode | Experimental Frequency (cm-1) | Calculated (Scaled) Frequency (cm-1) |

|---|---|---|

| Aromatic C-H Stretch | 3059 | 3055 |

| C=N Stretch | 1614 | 1610 |

| C=C Stretch | 1550 | 1545 |

| In-plane C-H Bend | 1481 | 1465 |

| C-O-C Stretch | 1051 | 1045 |

Applications in Advanced Chemical Research and Catalysis

Role as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis

The 4,5-dihydro-1,3-oxazole ring is a valuable functional group in organic synthesis. It can act as a protecting group for carboxylic acids, an activating group for nucleophilic substitution, and a precursor for various other functional groups and heterocyclic systems. thepharmajournal.comontosight.ai

The dihydro-oxazole ring is a foundational component for building more elaborate heterocyclic structures. nih.gov Its stability under certain conditions, coupled with its ability to undergo controlled ring-opening or transformation reactions, makes it an ideal starting point for synthesizing diverse molecular frameworks. For instance, unsaturated oxazolones, which share the core oxazole (B20620) structure, are well-established synthons for creating a variety of five- or six-membered heterocycles, including imidazolones, triazinones, and thiazolones. nih.gov The van Leusen oxazole synthesis, which proceeds via a dihydro-oxazole intermediate, is a prominent strategy for preparing oxazole-based molecules that can be further elaborated into complex, multi-substituted compounds. nih.gov This highlights the role of the dihydro-oxazole scaffold as a key stepping stone in the construction of novel and intricate chemical architectures.

Dihydro-oxazole derivatives are crucial intermediates in the multi-step synthesis of a wide array of functional molecules, ranging from pharmaceuticals to agrochemicals. chemsynthesis.com The oxazole core is present in numerous biologically active natural products and synthetic compounds, driving research into synthetic pathways that utilize oxazole-based intermediates. nih.gov

A structurally related compound, 2-(3-Methyl-2-nitrophenyl)-4,5-dihydro-1,3-oxazole, has been identified as a key intermediate in the synthesis of anthranilamide insecticides, demonstrating the practical application of this chemical class in producing commercially important molecules. nih.gov Furthermore, 4,5-dihydrooxazoles can participate in multicomponent reactions, acting as building blocks to rapidly generate molecular diversity. A notable example is a four-component reaction where various 4,5-dihydrooxazoles react with ortho-OBoc salicylaldehydes, Grignard reagents, and water in a single pot to yield an assortment of N-amino-benzylated phenols. nih.gov This showcases their utility in creating structurally diverse products through efficient, one-pot procedures.

The functional molecules derived from these intermediates often possess significant biological activity, including potential antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai

Application as Ligands in Transition Metal Catalysis

The nitrogen atom in the 4,5-dihydro-1,3-oxazole ring possesses a lone pair of electrons, making it an excellent coordinating agent for transition metals. This property has led to the extensive development of oxazoline-containing ligands for various metal-catalyzed reactions, particularly in the field of asymmetric synthesis and polymerization. mdpi.com

While specific studies on 2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole as a chiral auxiliary are not prominent, the broader class of oxazoline-containing molecules is famous for its role in asymmetric synthesis. Chiral oxazolines, particularly those derived from readily available amino alcohols, are foundational components of widely used ligands (e.g., BOX and PyBOX ligands). More directly, N-acyloxazolidinones, which contain a related saturated oxazole ring, function as powerful chiral auxiliaries, famously demonstrated by Evans' auxiliaries. harvard.edu These auxiliaries are temporarily attached to a substrate molecule to direct the stereochemical outcome of a reaction, such as an alkylation or an aldol (B89426) reaction, with a high degree of control. harvard.eduscielo.org.mx After the desired stereocenter is created, the auxiliary can be removed and often recovered, making the process highly efficient. harvard.edu The principle relies on the rigid, chiral environment created by the auxiliary around the reaction center, which sterically hinders attack from one face, leading to a highly diastereoselective transformation.

Ligands containing the 4,5-dihydro-1,3-oxazole motif have been successfully employed in transition metal-catalyzed polymerization reactions. mdpi.com Vanadium complexes featuring methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands have proven to be active catalysts for both ethylene (B1197577) polymerization and the copolymerization of ethylene with norbornene. mdpi.com These catalysts are capable of producing high molecular weight polyethylene (B3416737) and incorporating cyclic comonomers like norbornene into the polymer chain, leading to cyclic olefin copolymers (COCs) with unique and desirable physical properties. mdpi.com

The performance of these catalytic systems is summarized in the table below, which illustrates the activity and resulting polymer characteristics.

| Catalyst System | Ligand Structure | Polymerization Type | Catalyst Activity (kg PE/(mol V·h·bar)) | Norbornene Incorporation (mol%) |

| L1-V | Unsubstituted Oxazoline (B21484) | Ethylene-Norbornene | 148 | 17.0 |

| L2-V | Methyl at Oxazoline Pos. 4 | Ethylene-Norbornene | 37 | 15.7 |

| L3-V | Methyl at Oxazole Pos. 5 | Ethylene-Norbornene | 212 | 17.2 |

| Data derived from research on vanadium catalysts with oxazole-oxazoline ligands. mdpi.com |

The structure of the dihydro-oxazole ligand has a profound impact on the performance of the metal catalyst. mdpi.com Subtle changes to the ligand, such as the placement of substituent groups, can significantly alter catalytic activity and the properties of the resulting polymer. mdpi.com

In the vanadium-catalyzed ethylene-norbornene copolymerization mentioned previously, the position of a methyl substituent on the ligand framework served as a critical performance modulator:

Substituent at Position 4 of the Oxazoline Ring (L2-V): The presence of a methyl group at this position was found to decrease the catalyst's activity compared to the unsubstituted ligand system (L1-V). mdpi.com